2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a chemical compound that has been the subject of extensive scientific research. It is a pyrimidine derivative that has shown potential in various biochemical and physiological applications. In
Scientific Research Applications
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antiviral, anticancer, and antibacterial activities. Additionally, it has been studied for its potential use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in various biochemical pathways. This results in the disruption of cellular processes, leading to the death of cancer or viral cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and exhibit antibacterial activity. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is its broad spectrum of activity against various diseases. Additionally, it has a low toxicity profile, making it a safe and effective candidate for further drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Finally, studies are needed to explore the potential applications of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide in other scientific fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a promising compound that has shown potential in various scientific fields. Its broad spectrum of activity against various diseases, low toxicity profile, and potential for drug development make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Additionally, the optimization of the synthesis method and exploration of its potential applications in other scientific fields are important areas of research.
Synthesis Methods
The synthesis of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide involves the reaction of 4-phenyl-6-oxopyrimidine-1(6H)-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11(16)7-15-8-14-10(6-12(15)17)9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHVUGDCLRDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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